Miconazole nitrate

Overview

Description

Miconazole Nitrate is an antifungal synthetic derivative of imidazole and is used in the treatment of candidal skin infections . It selectively affects the integrity of fungal cell membranes, which are high in ergosterol content and different in composition from mammalian cells membranes .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2,4-dichlorobenzyl chloride, imidazole, and 2,4-dichloro-β-[(2,4-dichlorobenzyl)oxy]phenethyl in the presence of 1-methyl-3-benzyl imidazole phosphofluoric acid ionic liquid . The reaction is carried out at 50°C for 6 hours. After the reaction, the pH value of the reaction solution is adjusted to 1 with 30% aqueous nitric acid, leading to stratification .Molecular Structure Analysis

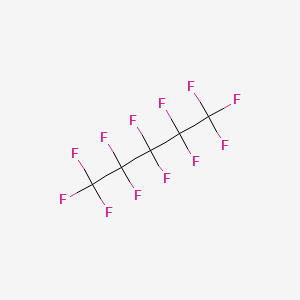

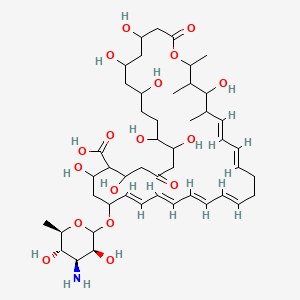

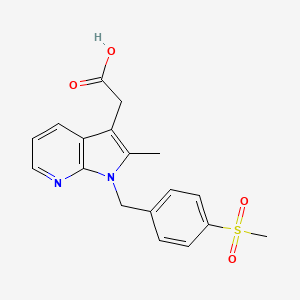

The molecular formula of this compound is C18H15Cl4N3O4 . The InChI representation is InChI=1S/C18H14Cl4N2O.HNO3/c19-13-2-1-12 (16 (21)7-13)10-25-18 (9-24-6-5-23-11-24)15-4-3-14 (20)8-17 (15)22;2-1 (3)4/h1-8,11,18H,9-10H2; (H,2,3,4) .Chemical Reactions Analysis

This compound exhibits fungicidal activity in vitro against species of the genus Candida . The pharmacologic mode of action is unknown . Following intravaginal administration of this compound, small amounts are absorbed .Physical And Chemical Properties Analysis

The molecular weight of this compound is 479.1 g/mol . It is a white solid with a melting point of 179 183°C .Scientific Research Applications

Multifaceted Effects on Skin Disorders

Miconazole nitrate's primary action involves inhibiting the enzyme 14α-demethylase, crucial for ergosterol biosynthesis in fungal cell membranes, leading to the accumulation of toxic methylated sterols. Additionally, it affects the synthesis of triglycerides and phospholipids. Beyond its antifungal properties, this compound exhibits other mechanisms that contribute to its therapeutic efficacy. It alters oxidative and peroxidative enzyme activities, resulting in an intracellular buildup of hydrogen peroxide, which can lead to cell necrosis. Moreover, it stimulates farnesol synthesis in Candida species, preventing yeast-to-mycelium transformation. This compound's effect on ergosterol biosynthesis is primarily fungistatic, but it may also exert fungicidal effects against various fungal species due to its impact on hydrogen peroxide accumulation. Remarkably, it also shows activity against Gram-positive bacteria, aids in skin barrier function repair, and helps mitigate inflammatory cell reactions, such as those observed in acne. This evidence points to this compound's broad spectrum of action, affecting both pathogenic fungi and skin physiology (Quatresooz et al., 2008).

Comparison with Other Antifungals

Although this compound is primarily known for its antifungal activity, research comparing it with other antifungal agents like Econazole and Terconazole reveals its distinct pharmacological profile. For example, while Econazole shares structural similarities with Miconazole, it has been administered both topically and systemically across various studies, demonstrating effectiveness in treating dermatomycoses and vaginal candidosis. However, controlled trials comparing these agents directly in these conditions are limited, indicating a need for further research to clarify their relative clinical utilities (Heel et al., 2012). Terconazole, with a triazole structure developed to enhance antifungal activity, has been studied in the treatment of vulvovaginal candidiasis, showing rapid symptomatic relief and high efficacy with low relapse rates in clinical studies (Weisberg, 1989).

Drug Interactions and Metabolism

This compound's interactions with drugs metabolized by human cytochromes P450 highlight the importance of understanding its pharmacokinetics, particularly when used in combination with other medications. It has shown potent inhibitory effects on cytochrome P450 3A4 and 3A5 activities in vitro, which could have significant clinical implications for drug interactions (Niwa et al., 2015).

Mechanism of Action

Target of Action

Miconazole nitrate is a synthetic antifungal agent that primarily targets the fungal CYP450 14α-lanosterol demethylase enzyme . This enzyme plays a crucial role in the synthesis of ergosterol, a critical component of fungal cell membranes . This compound also exhibits activity against several species of Candida, including Candida albicans .

Mode of Action

This compound acts by inhibiting the activity of the fungal CYP450 14α-lanosterol demethylase enzyme . This inhibition disrupts the synthesis of ergosterol, leading to altered cell membrane composition and permeability . The disruption of cell membrane integrity leads to leakage of cell contents, resulting in fungal cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol synthesis pathway . By inhibiting the CYP450 14α-lanosterol demethylase enzyme, this compound prevents the conversion of lanosterol to ergosterol . This leads to a buildup of toxic methylated 14α-sterols, which further disrupts cell growth .

Pharmacokinetics

Topically applied this compound has negligible absorption through intact skin . This means that the majority of the drug remains at the site of application, allowing for a localized effect. The drug is primarily excreted through feces .

Result of Action

The inhibition of ergosterol synthesis and the subsequent disruption of the fungal cell membrane lead to the death of the fungal cells . This results in the clearance of the fungal infection. This compound has been shown to be effective against a variety of fungal infections, including those caused by Candida albicans .

Action Environment

The effectiveness of this compound can be influenced by the environment in which it is applied. For instance, the formulation of the drug can significantly impact its delivery and therapeutic effectiveness . By encapsulating this compound within pharmacosomes (lipid-based vesicular carriers), its skin permeation and retention can be significantly enhanced, leading to prolonged drug release at the site of infection and improved clinical outcomes .

Safety and Hazards

Future Directions

Miconazole Nitrate has been widely used to treat various fungal infections. Recent research has focused on improving its delivery and efficacy. For instance, miconazole-loaded microemulsions have been developed and assessed for topical skin delivery . This signifies its potential suitability as a carrier for effectively administering miconazole through topical administration .

properties

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl4N2O.HNO3/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22;2-1(3)4/h1-8,11,18H,9-10H2;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCACAIVAXEFAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl4N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22916-47-8 (Parent) | |

| Record name | Miconazole nitrate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022832877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50996767 | |

| Record name | (+/-)-Miconazole nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50996767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56422501 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

22832-87-7 | |

| Record name | Miconazole nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22832-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Miconazole nitrate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022832877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Miconazole nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Miconazole nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Miconazole nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50996767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Miconazole nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MICONAZOLE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW4H1CYW1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does miconazole nitrate exert its antifungal activity?

A1: this compound, a synthetic imidazole derivative, acts as a broad-spectrum antifungal agent by inhibiting the enzyme cytochrome P450 14α-demethylase. [, , ] This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes. By inhibiting ergosterol synthesis, this compound disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death. [, , , ]

Q2: What is the molecular formula, weight, and key spectroscopic data for this compound?

A2: this compound has the molecular formula C18H14Cl4N2O·HNO3 and a molecular weight of 479.13 g/mol. [, , ] Spectroscopically, it exhibits characteristic peaks in UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectra, which are crucial for its identification and quantification. [, , , , ]

Q3: What are some challenges associated with formulating this compound, and how are these addressed?

A3: this compound presents formulation challenges due to its poor water solubility, which can limit its bioavailability and therapeutic efficacy. [, , ] To overcome this, various strategies have been explored, including:

- Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier, such as polyvinylpyrrolidone (PVP) or crospovidone, to enhance its dissolution rate. []

- Microemulsions and Nanoemulsions: These formulations encapsulate this compound within nano-sized droplets, improving its solubility and permeation through biological membranes. [, ]

- Microencapsulation: Encapsulating this compound within microparticles composed of polymers like Eudragit® L100 or Gantrez MS-955 has been shown to enhance drug release and improve its efficacy for oral delivery. []

- Cubosomal topical gels: These formulations, employing cubosomes as nanocarriers, have been investigated as a means to enhance drug bioavailability and provide sustained release for topical applications. []

Q4: What is known about the absorption, distribution, metabolism, and excretion of this compound?

A5: this compound exhibits poor oral bioavailability (25-30%) due to extensive first-pass metabolism. [, ] Topical application remains a preferred route for local fungal infections, as it bypasses systemic circulation and allows for targeted delivery. While over 90% of this compound binds to plasma proteins, its metabolism primarily occurs in the liver, and metabolites are excreted in the urine and feces. []

Q5: What types of in vitro and in vivo studies have been conducted to evaluate the efficacy of this compound?

A5: Numerous studies have evaluated the efficacy of this compound, including:

- In Vitro Antifungal Susceptibility Testing: Agar dilution methods have been employed to determine the minimum inhibitory concentrations (MICs) of this compound against a wide range of Candida species and other fungi. [, ]

- Ex Vivo Permeation Studies: Franz diffusion cells are commonly used to assess the permeation of this compound across artificial membranes or excised skin samples, providing insights into its topical delivery and bioavailability. [, , ]

- Animal Models: Animal models, such as guinea pigs infected with Trichophyton mentagrophytes, have been utilized to evaluate the efficacy of this compound in treating specific fungal infections. []

- Clinical Trials: Several clinical trials have investigated the safety and efficacy of this compound in treating various fungal infections in humans, including vulvovaginal candidiasis and diaper dermatitis. [, , , ]

Q6: What is the current understanding of resistance mechanisms to this compound?

A6: The development of resistance to azole antifungals, including this compound, is a growing concern. Resistance mechanisms can involve:

Q7: What drug delivery strategies are being explored to improve the targeting and efficacy of this compound?

A7: Researchers are actively exploring innovative drug delivery systems for this compound to improve its therapeutic index and minimize potential side effects. These strategies include:

- Nanoparticles: Loading this compound onto solid lipid nanoparticles has shown promise in enhancing its skin penetration and accumulation for topical applications. []

- Mucoadhesive Systems: Formulating this compound into mucoadhesive gels designed for buccal delivery could improve drug retention and efficacy in treating oral thrush. []

Q8: What analytical techniques are commonly used to characterize and quantify this compound?

A8: Various analytical methods are employed for the quality control and analysis of this compound, including:

- High-Performance Liquid Chromatography (HPLC): This is a versatile technique widely used for quantitative analysis of this compound in various matrices, including pharmaceutical formulations. [, , , , ]

- UV-Vis Spectrophotometry: This method is utilized for both qualitative and quantitative analysis, exploiting the characteristic absorption properties of this compound. [, ]

- Thin-Layer Chromatography (TLC): TLC serves as a rapid and cost-effective technique for qualitative analysis and stability testing of this compound. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3,4-bis(trifluoromethyl)phenyl]-4-(pyridin-4-ylmethyl)phthalazin-1-amine](/img/structure/B1677045.png)

![N-(2-(1H-Imidazol-1-yl)-2-phenylethyl)-4'-chloro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B1677053.png)